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  • Product: 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid
  • CAS: 75727-47-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the synthesis of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid, a valuable buil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid, a valuable building block in medicinal chemistry and drug development. The document outlines a reliable and efficient synthetic pathway, delving into the underlying chemical principles, detailed experimental protocols, and robust characterization methods. By offering a self-validating system of protocols and citing authoritative sources for mechanistic claims, this guide aims to equip researchers with the necessary knowledge to confidently synthesize and utilize this compound in their work. The synthesis is centered around the nucleophilic acyl substitution reaction between glutaric anhydride and N-methylpiperazine, a classic and high-yielding transformation for amide bond formation.

Introduction

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a tertiary amide linked to an N-methylpiperazine moiety. This unique structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The piperazine ring is a common scaffold in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The presence of the carboxylic acid handle allows for further derivatization, enabling the facile introduction of this motif into larger molecular frameworks. This guide will provide a detailed exploration of a robust and accessible synthetic route to this important compound.

Synthesis Pathway: A Mechanistic Approach

The core of the synthesis for 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid lies in the ring-opening acylation of glutaric anhydride with N-methylpiperazine. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of an anhydride.[1][2]

The Reaction:

Reaction_Pathway GlutaricAnhydride Glutaric Anhydride Product 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid GlutaricAnhydride->Product + N-Methylpiperazine Nucleophilic Attack NMethylpiperazine N-Methylpiperazine NMethylpiperazine->Product Ring Opening

Caption: General overview of the synthesis pathway.

Mechanism:

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The more nucleophilic secondary amine of N-methylpiperazine attacks one of the electrophilic carbonyl carbons of glutaric anhydride. This leads to the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond within the anhydride ring. This results in the formation of the desired amide bond and a terminal carboxylate. A subsequent proton transfer step yields the final carboxylic acid product.

This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberPurity
Glutaric Anhydride114.10108-55-4≥98%
N-Methylpiperazine100.16109-01-3≥99%
Dichloromethane (DCM)84.9375-09-2Anhydrous, ≥99.8%
Diethyl Ether74.1260-29-7Anhydrous, ≥99%

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1.14 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. In a separate beaker, prepare a solution of N-methylpiperazine (1.00 g, 10 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred glutaric anhydride solution over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

  • Work-up: Upon completion, a white precipitate of the product will likely have formed. If the product has oiled out, it can often be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a small seed crystal.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the purified product under vacuum to a constant weight.

Expected Yield: 85-95%

Experimental_Workflow A Dissolve Glutaric Anhydride in DCM B Cool to 0 °C A->B C Add N-Methylpiperazine solution dropwise B->C D Stir at Room Temperature for 2-3 hours C->D E Precipitation of Product D->E F Filter the Solid E->F G Wash with Cold Diethyl Ether F->G H Dry under Vacuum G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

Characterization and Purification

Purification:

For most applications, the product obtained after filtration and washing is of sufficient purity. However, if further purification is required, recrystallization can be performed. A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

Characterization:

The structure and purity of the synthesized 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid can be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperazine ring, the methylene protons of the piperazine ring and the pentanoic acid backbone, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in the molecule.[3]

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the amide and carboxylic acid, the methyl carbon, and the various methylene carbons in the piperazine and pentanoic acid moieties.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the amide groups. A broad O-H stretching band for the carboxylic acid will also be present.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 215.14.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Glutaric Anhydride: Causes severe skin burns and eye damage.[6] It is also harmful if swallowed.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Methylpiperazine: Flammable liquid and vapor.[7] It is corrosive and can cause severe skin burns and eye damage.[7] It is also toxic if inhaled.[7] Handle with care, avoiding ignition sources and ensuring adequate ventilation.

  • Dichloromethane (DCM): Suspected of causing cancer. It can cause skin irritation and serious eye irritation. May cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each chemical before use for a comprehensive understanding of the hazards and handling procedures.[6][7]

Conclusion

This technical guide has detailed a straightforward and efficient synthesis of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid. The described method, based on the reaction of glutaric anhydride with N-methylpiperazine, is robust and scalable, making it suitable for various research and development applications. The provided experimental protocol, along with the characterization and safety information, offers a comprehensive resource for scientists working with this valuable chemical intermediate. By following the guidelines outlined in this document, researchers can confidently produce high-purity 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid for their synthetic endeavors.

References

  • Synthesis of new amides of the N-methylpiperazine series. (2009). ResearchGate. [Link]

  • Acid Anhydride Chemistry. (2020). Chemistry LibreTexts. [Link]

  • Purification of piperazine. (1959).
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. (n.d.). PubMed Central. [Link]

  • Cyclic anhydride ring opening reactions: theory and application. (n.d.). PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Spectral Assignments and Reference Data. (2005). CONICET. [Link]

  • Cyclic Acetic Anhydride Formation. (2020). YouTube. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. (n.d.). MDPI. [Link]

  • α-PHENYLGLUTARIC ANHYDRIDE. (n.d.). Organic Syntheses. [Link]

  • 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

  • What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?. (2017). Chemistry Stack Exchange. [Link]

  • Synthesis, Modification, and Antimicrobial Activity of the N-Methylpiperazinyl Amides of Triterpenic Acids. (2025). ResearchGate. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2025). ResearchGate. [Link]

  • Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. (2025). ResearchGate. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (n.d.). MDPI. [Link]

  • N-Methylpiperazine Safety Data Sheet. (2020). Bond Chemicals Ltd. [Link]

  • Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (n.d.). PubMed. [Link]

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  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (n.d.). MDPI. [Link]

Sources

Exploratory

physicochemical properties of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth technical overview of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid, a molecule of interest for researchers in medicinal chemistry and pharmacology. While publicly available experimental data on this specific compound is limited, this document serves as a robust framework for its characterization. It details not only the known structural information but also provides field-proven, step-by-step protocols for the experimental determination of its critical physicochemical parameters. The causality behind experimental choices is explained to empower researchers in their laboratory investigations.

Molecular Identity and Structure

A clear identification of a compound is the foundation of all subsequent research. 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a dicarboxylic acid derivative containing a methylpiperazine moiety. This structural combination suggests a molecule with both acidic and basic centers, making its ionization state highly dependent on pH.

Table 1: Chemical Identity of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

IdentifierValueSource
IUPAC Name 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acidN/A
CAS Number 75727-47-8[1][2]
Molecular Formula C₁₀H₁₈N₂O₃[1][2]
Molecular Weight 214.26 g/mol [1][2]
InChI Key ITHJVGXJNVDHIQ-UHFFFAOYSA-N[1]
SMILES O=C(O)CCCC(N1CCN(C)CC1)=O[2]
Synonyms 5-(4-Methyl-piperazin-1-yl)-5-oxo-pentanoic acid; 1-Piperazinepentanoicacid, 4-methyl-d-oxo-; 5-(4-methylpiperazinyl)-5-oxopentanoic acid; 5-(4-methyl-1-piperazinyl)-5-oxopentanoic acid[1]

Core Physicochemical Properties and Their Experimental Determination

The following sections delve into the critical physicochemical properties of a drug candidate and provide detailed protocols for their experimental determination. A thorough investigation of these properties is a primary and essential step for quality control in the pharmaceutical industry[3].

Solubility

Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability[4]. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. The presence of both a carboxylic acid and a tertiary amine in 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid suggests that its solubility will be highly pH-dependent. It is expected to be more soluble in acidic and alkaline conditions compared to its isoelectric point.

Trustworthiness through Self-Validating Protocol: The following equilibrium shake-flask method is a gold-standard approach.[5] By ensuring that a state of equilibrium is reached and by using a validated analytical method for quantification, the protocol provides reliable and reproducible solubility data.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid to a known volume of each buffer in separate vials. The excess solid is crucial to ensure a saturated solution at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound. Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

G cluster_prep Preparation cluster_analysis Analysis A Add excess compound to buffer B Agitate at constant temperature (24-48h) A->B Equilibration C Centrifuge/Settle B->C Phase Separation D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F G Report Solubility (mg/mL) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Acid-Base Dissociation Constant (pKa)

Expertise & Experience: The pKa value represents the pH at which a compound is 50% ionized. For 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, two pKa values are expected: one for the carboxylic acid group (acidic pKa) and one for the tertiary amine on the piperazine ring (basic pKa). These values are critical as they influence solubility, lipophilicity, and receptor binding.

Trustworthiness through Self-Validating Protocol: Potentiometric titration is a reliable method for pKa determination. It involves monitoring the pH of a solution as a titrant is added, allowing for the direct observation of the ionization process. The inflection point of the titration curve corresponds to the pKa.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostatted vessel and insert the calibrated pH electrode.

  • Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant. Record the pH after each addition.

  • Basic pKa Titration: For the basic pKa, first, acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amine fully. Then, titrate this solution with the standardized strong base, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point, and the pKa is the pH at half of that volume.

G A Dissolve compound in solvent C Titrate with standardized base (e.g., NaOH) A->C B Calibrate pH meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine pKa at half-equivalence point E->F

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[7] It is a key parameter for predicting membrane permeability and overall ADMET properties.[8] For ionizable molecules like 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, the LogD (which is pH-dependent) is more physiologically relevant than the LogP (which refers to the neutral form).

Trustworthiness through Self-Validating Protocol: The shake-flask method coupled with HPLC analysis is the "gold standard" for LogP/LogD determination.[5] It directly measures the compound's partitioning between two immiscible phases. The use of pre-saturated solvents and mass balance calculations ensures the accuracy and reliability of the results.

Experimental Protocol: Shake-Flask LogP/LogD Determination

  • Solvent Preparation: Prepare n-octanol and an aqueous buffer (at the desired pH for LogD determination). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation:

    • Partition Coefficient (P or D): P (or D) = [Concentration in n-octanol] / [Concentration in aqueous buffer]

    • LogP (or LogD): LogP (or LogD) = log₁₀(P or D)

G cluster_prep Preparation & Partitioning cluster_analysis Analysis & Calculation A Prepare pre-saturated n-octanol and buffer B Add compound to buffer/octanol mixture A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Measure concentration in each phase via HPLC D->E F Calculate LogP/LogD E->F

Caption: Workflow for Shake-Flask LogP/LogD Determination.

Summary of Physicochemical Properties

The table below summarizes the known identifiers for 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid. The experimental physicochemical properties are currently not available in the public domain and require experimental determination using the protocols outlined in this guide.

Table 2: Summary of Physicochemical Properties

PropertyValueMethod
Melting Point Data not availableExperimental (e.g., DSC)
Boiling Point Data not availableExperimental
Aqueous Solubility Data not available (Expected to be pH-dependent)Shake-Flask Method
pKa (acidic) Data not availablePotentiometric Titration
pKa (basic) Data not availablePotentiometric Titration
LogP / LogD Data not availableShake-Flask Method

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the . While specific experimental data for this molecule is sparse, the provided protocols for determining solubility, pKa, and LogP/LogD offer researchers and drug development professionals a clear and reliable path forward. A thorough experimental evaluation based on these methodologies is a critical step in elucidating the compound's potential as a therapeutic agent and in guiding its successful formulation and development.

References

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  • Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Benfotiamine. PubChem Compound Database. Retrieved from [Link]

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  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]

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  • Scentspiracy. (n.d.). Stemone® (22457-23-4): Green Leafy Fig Profile – Fragrance Ingredient. Retrieved from [Link]

  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Solubility Rules. YouTube. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

  • Klicic, J. J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • ACS Publications. (2026). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Qua. Retrieved from [Link]

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  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, a molecule of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, a molecule of significant interest in medicinal chemistry. The piperazine moiety is a well-established pharmacophore, and its incorporation into a flexible pentanoic acid scaffold presents numerous opportunities for the development of novel therapeutic agents.[1] This document details a robust synthetic protocol, thorough characterization methodologies, and explores the potential applications of this compound in drug discovery, grounded in the established roles of piperazine derivatives in modulating biological targets.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology. Its prevalence stems from a combination of desirable physicochemical properties and synthetic tractability. The two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties to optimize interactions with biological targets. Furthermore, the piperazine moiety often imparts favorable pharmacokinetic characteristics, such as improved aqueous solubility and metabolic stability, crucial for the development of effective drug candidates. This guide focuses on 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, a compound that strategically combines the benefits of the piperazine scaffold with a carboxylic acid functional group, a key feature for interacting with a variety of biological receptors and for further chemical elaboration.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. The key properties of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid are summarized in the table below.

PropertyValueSource
IUPAC Name 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acidN/A
Synonyms 5-(4-Methyl-piperazin-1-yl)-5-oxo-pentanoic acid; 1-Piperazinepentanoicacid, 4-methyl-d-oxo-; 5-(4-methylpiperazinyl)-5-oxopentanoic acid; 5-(4-methyl-1-piperazinyl)-5-oxopentanoic acid[2]
CAS Number 75727-47-8[3][4]
Molecular Formula C10H18N2O3[2][4]
Molecular Weight 214.26 g/mol [4]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A

Synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid

The synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is achieved through a nucleophilic acyl substitution reaction between glutaric anhydride and 1-methylpiperazine. This reaction is a classic example of ring-opening of a cyclic anhydride by an amine, a robust and high-yielding transformation.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism. In the first step, the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking one of the carbonyl carbons of glutaric anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, a proton transfer and collapse of the intermediate results in the formation of the final product, which contains both an amide and a carboxylic acid functional group.

Diagram of the Synthesis Workflow

SynthesisWorkflow reagent1 Glutaric Anhydride reaction Reaction Mixture reagent1->reaction reagent2 1-Methylpiperazine reagent2->reaction solvent Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Work-up (Acidification) reaction->workup 1. Stir at RT purification Purification (Recrystallization/Chromatography) workup->purification 2. Extract & Dry product 5-(4-Methylpiperazin-1-yl) -5-oxopentanoic acid purification->product 3. Isolate Pure Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Glutaric anhydride (1.0 eq)

  • 1-Methylpiperazine (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride in anhydrous dichloromethane.

  • Addition of Amine: To the stirred solution, add 1-methylpiperazine dropwise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperazine ring, the methylene protons of the piperazine ring, and the methylene protons of the pentanoic acid backbone. The chemical shifts and coupling patterns will provide definitive evidence for the structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the carbons of the piperazine ring, the methyl carbon, and the carbons of the pentanoic acid chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[6] The FTIR spectrum of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is expected to exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1710 cm⁻¹).

  • A C=O stretch from the amide (around 1640 cm⁻¹).

  • C-H stretching vibrations from the aliphatic parts of the molecule (around 2950-2800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[7] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C10H18N2O3 would be m/z 215.1396.

Diagram of the Analytical Workflow

AnalyticalWorkflow sample Purified Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry (HRMS) sample->ms data Structural Confirmation & Purity Assessment nmr->data ftir->data ms->data

Caption: Standard analytical workflow for compound characterization.

Potential Applications in Drug Discovery

The structural features of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid make it a promising scaffold for the development of new therapeutic agents.

The Role of the Piperazine Moiety

The piperazine ring is a common structural motif in a wide range of clinically used drugs. Its presence can confer a variety of pharmacological activities, including but not limited to:

  • Antipsychotic and Antidepressant Activity: Many arylpiperazine derivatives are known to interact with serotonin and dopamine receptors, leading to their use in the treatment of psychiatric disorders.

  • Anticancer Activity: The piperazine scaffold is found in several kinase inhibitors used in oncology.

  • Antimicrobial Activity: Piperazine-containing compounds have shown efficacy against various bacterial and fungal strains.

The Carboxylic Acid Functionality

The terminal carboxylic acid group provides a crucial point of interaction with biological targets, often forming key hydrogen bonds or salt bridges with amino acid residues in receptor binding pockets. Furthermore, it can be readily converted into other functional groups, such as esters or amides, to generate a library of derivatives for structure-activity relationship (SAR) studies. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Potential as a Linker in PROTACs and Other Conjugates

The bifunctional nature of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, with a modifiable piperazine nitrogen and a carboxylic acid, makes it an attractive linker molecule. It could be employed in the design of Proteolysis Targeting Chimeras (PROTACs), where it would connect a protein-of-interest binder to an E3 ligase ligand. It could also be used to attach to other molecules to improve their properties, such as solubility or cell permeability.

Conclusion

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a synthetically accessible and versatile molecule with significant potential in drug discovery. Its strategic combination of a privileged piperazine scaffold and a reactive carboxylic acid functionality provides a solid foundation for the development of novel therapeutic agents targeting a wide range of diseases. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research and exploration of this promising compound and its derivatives.

References

  • (US9029547B1) Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements. (2021). Semantic Scholar.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology.
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed.
  • Pharmaceutical formulation analyses with ATR-FTIR. (n.d.). Specac Ltd. Retrieved from [Link]

  • Jios, J. L., et al. (2005).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kiricojevi], V. D., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed.
  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (n.d.). ChemRxiv.
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). PMC - NIH.
  • 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (n.d.). Research and Reviews.
  • Sandoval, C., Lim, N.-K., & Zhang, H. (n.d.). DOI.
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (n.d.). PubMed.
  • 5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Structural Elucidation of Agrochemical Metabolic Transformation Products Based on Infrared Ion Spectroscopy to Improve In Silico Toxicity Assessment. (2023). PubMed Central.
  • 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • 5-(2-Iodoanilino)-5-oxopentanoic acid - Optional[FTIR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis of 3-methyl-4-(5-R-1 H -1,2,4-triazol-3-yl)-1,2,5-oxadiazoles. (n.d.).

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Exploratory

An In-Depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, a key chemical intermediate with significant applications in medicinal chemistry and drug development. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, a key chemical intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its physicochemical properties, a validated synthetic protocol, and its role in the development of novel therapeutics.

Core Molecular and Physical Properties

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a dicarboxylic acid derivative featuring a methylpiperazine moiety. This unique structural combination imparts specific solubility and reactivity characteristics that are highly valuable in the synthesis of more complex molecular architectures.

PropertyValueSource
Molecular Weight 214.26 g/mol [1]
Molecular Formula C10H18N2O3[1][2]
CAS Number 75727-47-8[1][2]
IUPAC Name 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acidN/A
Synonyms 5-(4-Methyl-piperazin-1-yl)-5-oxo-pentanoic acid, 1-Piperazinepentanoicacid, 4-methyl-d-oxo-, 5-(4-methylpiperazinyl)-5-oxopentanoic acid, 5-(4-methyl-1-piperazinyl)-5-oxopentanoic acid[2]
InChI Key ITHJVGXJNVDHIQ-UHFFFAOYSA-N[2]

Synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid: A Validated Protocol

The synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is typically achieved through the nucleophilic acyl substitution of glutaric anhydride with 1-methylpiperazine. This method is efficient and yields the desired product with high purity. The causality behind this experimental choice lies in the high reactivity of the cyclic anhydride, which allows for a selective mono-acylation under mild conditions, preserving the carboxylic acid functionality.

Experimental Protocol:

Materials:

  • Glutaric anhydride (1.0 eq)

  • 1-Methylpiperazine (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Amine: To the stirred solution, add 1-methylpiperazine (1.05 eq) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the anhydride.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 1 M hydrochloric acid to remove any unreacted 1-methylpiperazine, followed by a saturated aqueous sodium bicarbonate solution to isolate the carboxylic acid product in the aqueous layer.

  • Acidification and Extraction: Cool the bicarbonate layer in an ice bath and acidify with 1 M hydrochloric acid to a pH of approximately 2-3 to precipitate the product. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid as a white solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product Glutaric_Anhydride Glutaric Anhydride Reaction Nucleophilic Acyl Substitution (DCM, RT, 2-4h) Glutaric_Anhydride->Reaction 1_Methylpiperazine 1-Methylpiperazine 1_Methylpiperazine->Reaction Work_up Aqueous Work-up (HCl, NaHCO3) Reaction->Work_up Purification Recrystallization Work_up->Purification Product 5-(4-Methylpiperazin-1-yl) -5-oxopentanoic acid Purification->Product

Caption: Synthetic workflow for 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid.

Applications in Drug Development and Medicinal Chemistry

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. The presence of both a carboxylic acid and a tertiary amine (within the piperazine ring) allows for diverse chemical modifications, making it a versatile scaffold in drug discovery.

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, often contributing to improved pharmacokinetic properties such as solubility and oral bioavailability. The carboxylic acid handle provides a convenient point for amide bond formation, a common linkage in many drug molecules. While specific examples of its direct use are often proprietary, its structural motifs are present in compounds targeting a range of biological pathways. For instance, piperazine-containing compounds have been explored as antagonists for various receptors.

Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas Core_Molecule 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid Carboxylic Acid Methylpiperazine Amide_Coupling Amide Coupling Core_Molecule:f0->Amide_Coupling Esterification Esterification Core_Molecule:f0->Esterification Salt_Formation Salt Formation Core_Molecule:f1->Salt_Formation CNS_Disorders CNS Disorders Amide_Coupling->CNS_Disorders Oncology Oncology Amide_Coupling->Oncology Infectious_Diseases Infectious Diseases Salt_Formation->Infectious_Diseases

Caption: Potential derivatization and application pathways.

Conclusion

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and straightforward synthesis make it an attractive starting material for the development of novel small molecules in the pharmaceutical industry. The insights provided in this guide are intended to support researchers in leveraging the full potential of this compound in their drug discovery and development endeavors.

References

Sources

Foundational

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid mechanism of action

An In-Depth Technical Guide on the Synthetic Utility and Functional Role of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid Authored by: A Senior Application Scientist This guide provides an in-depth examination of 5-(4-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthetic Utility and Functional Role of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid

Authored by: A Senior Application Scientist

This guide provides an in-depth examination of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid, focusing on its functional role not as a pharmacologically active agent itself, but as a critical and versatile building block in modern medicinal chemistry. For researchers and drug development professionals, understanding the "mechanism of action" of such a compound translates to understanding its synthetic utility and how its structural attributes are leveraged to construct complex, high-value therapeutic molecules. We will explore its pivotal role in the synthesis of targeted therapies like PARP inhibitors and its application as a linker in novel drug modalities such as Proteolysis Targeting Chimeras (PROTACs).

Compound Profile and Physicochemical Properties

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a dicarboxylic acid monoamide derivative. Its structure is characterized by a five-carbon pentanoic acid backbone, with one carboxylic acid group and an amide-linked 4-methylpiperazine moiety at the other end. This bifunctional nature is the cornerstone of its synthetic utility.

PropertyValueSource
IUPAC Name 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS Number 670331-47-8
Appearance White to off-white solid
Key Functional Groups Carboxylic Acid, Amide, Tertiary Amine (piperazine)

Mechanism of Action as a Synthetic Intermediate: The Case of Olaparib

The primary and most well-documented "action" of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is its role as a key intermediate in the synthesis of Olaparib. Olaparib is a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of drugs that has revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The mechanism of Olaparib involves trapping PARP enzymes on damaged DNA, which leads to the collapse of replication forks and subsequent cell death in cancer cells that are already reliant on PARP for DNA repair. The synthesis of this complex molecule requires the precise assembly of several fragments. 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid provides the N-methylpiperazine-amide-alkane chain, a critical pharmacophoric element that influences the drug's solubility, cell permeability, and interaction with the PARP active site.

Synthetic Workflow: Amide Bond Formation

The core utility of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid in this context is the reactivity of its terminal carboxylic acid. This group is activated and then coupled with another key fragment of the Olaparib scaffold, typically an amine-containing aromatic system, to form a stable amide bond. This reaction is a cornerstone of peptide and medicinal chemistry.

G cluster_0 Reactants cluster_1 Process cluster_2 Product A 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid (Carboxylic Acid Moiety) C Amide Coupling Agents (e.g., HATU, HOBt, EDC) A->C Activation B Amine-containing Olaparib Precursor (R-NH2) B->C Nucleophilic Attack D Key Amide Bond Formation in Olaparib Synthesis C->D Coupling

Caption: Synthetic utility in Olaparib synthesis.

Experimental Protocol: General Amide Coupling

This protocol describes a general, self-validating procedure for coupling the carboxylic acid of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid with a primary amine, a reaction central to its use in synthesizing Olaparib and other complex molecules.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid in a suitable aprotic solvent (e.g., Dichloromethane or Dimethylformamide).

    • Add 1.1 equivalents of a coupling agent (e.g., HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester. The formation of this intermediate is critical for an efficient reaction.

  • Coupling Reaction:

    • In a separate flask, dissolve 1.05 equivalents of the desired amine precursor in the same solvent.

    • Slowly add the amine solution to the activated ester mixture from Step 1.

    • Allow the reaction to stir at room temperature for 2-12 hours.

  • Reaction Monitoring & Validation:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A successful reaction is validated by the disappearance of the starting material (the acid) and the appearance of a new spot/peak corresponding to the higher molecular weight amide product. Mass spectrometry provides definitive confirmation of the target mass.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) and brine to remove unreacted base and coupling byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the desired amide.

Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)

A rapidly emerging application for molecules like 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is in the construction of PROTACs. PROTACs are heterobifunctional molecules that do not inhibit a target protein, but instead mediate its degradation. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The "linker" component of a PROTAC is not merely a spacer; its length, flexibility, and chemical nature are critical determinants of the stability and geometry of the ternary complex, and thus the efficiency of degradation. The dual functionality of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid makes it an attractive starting point for linker synthesis. The carboxylic acid can be coupled to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon), while the piperazine nitrogen can be functionalized to connect to a target protein ligand.

G cluster_0 PROTAC Components cluster_1 Mechanism of Action A Target Protein Ligand (Warhead) B Linker Moiety (Derived from 5-(4-Methyl...)) A->B Amide/Ether Linkage C E3 Ligase Ligand (e.g., for VHL, CRBN) B->C Amide/Ether Linkage D Target Protein E PROTAC D->E Binds G Ubiquitination D->G Forms Ternary Complex E->G Forms Ternary Complex F E3 Ubiquitin Ligase F->E Binds F->G Forms Ternary Complex H Proteasomal Degradation G->H

Exploratory

starting materials for 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid synthesis

An In-Depth Technical Guide to the Synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid Introduction 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a carboxylic acid that serves as a crucial building block in o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid

Introduction

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a terminal carboxylic acid and a methylpiperazine amide, makes it a versatile intermediate for creating more complex molecules. This guide provides a detailed exploration of the primary synthetic route to this compound, focusing on the underlying chemical principles, experimental best practices, and analytical validation.

Retrosynthetic Analysis and Strategy

The most direct and industrially favored synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid involves the formation of an amide bond. A retrosynthetic analysis logically disconnects the amide C-N bond, identifying a dicarboxylic acid derivative and an amine as the parent synthons.

This approach points to two primary starting materials:

  • Glutaric Anhydride: An activated form of glutaric acid, chosen for its higher reactivity.

  • 1-Methylpiperazine: The nucleophilic amine that will open the anhydride ring.

The reaction is a classic nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. The cyclic nature of the anhydride ensures that this initial reaction yields a mono-amidation product, leaving the second carbonyl group to be revealed as a carboxylic acid upon ring-opening. This high regioselectivity is a key advantage of using a cyclic anhydride.

Core Starting Materials

A successful synthesis relies on the quality and purity of the starting materials. The following table outlines the key reagents for this procedure.

ReagentChemical StructureMolar Mass ( g/mol )Key PropertiesSupplier Examples
Glutaric Anhydride C₅H₆O₃114.10White crystalline solid, moisture-sensitive. Acts as the electrophile.Sigma-Aldrich, TCI, Alfa Aesar
1-Methylpiperazine C₅H₁₂N₂100.16Colorless liquid, hygroscopic. Acts as the nucleophile.Sigma-Aldrich, TCI, Acros Organics
Dichloromethane (DCM) CH₂Cl₂84.93Common solvent, good for dissolving both reagents, relatively inert.Fisher Scientific, VWR

Synthetic Workflow and Mechanism

The synthesis proceeds via a straightforward yet elegant mechanism. The workflow is designed for efficiency and high yield, typically performed at room temperature.

Reaction Mechanism

The process begins with the nucleophilic attack of the secondary amine of 1-methylpiperazine on one of the electrophilic carbonyl carbons of glutaric anhydride. This forms a tetrahedral intermediate which then collapses, leading to the opening of the anhydride ring. A subsequent proton transfer results in the formation of the final product, which contains both an amide and a carboxylic acid functional group. This reaction is generally fast and exothermic.

G cluster_workflow Synthetic Workflow reagent_node reagent_node intermediate_node intermediate_node product_node product_node step_node step_node GA Glutaric Anhydride (Electrophile) step1 Nucleophilic Acyl Substitution (Ring Opening) GA->step1 Dissolve in DCM MP 1-Methylpiperazine (Nucleophile) MP->step1 Add dropwise TI Tetrahedral Intermediate Product 5-(4-Methylpiperazin-1-yl) -5-oxopentanoic acid TI->Product Mechanism Step 2 (Proton Transfer) step1->TI Mechanism Step 1 step1->Product

Caption: Synthetic workflow for the formation of the target acid.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations involving organic solvents should be performed in a well-ventilated fume hood.

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve glutaric anhydride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform. Begin stirring the solution at room temperature.

  • Nucleophile Addition: Slowly add 1-methylpiperazine (1.0 eq) to the stirred solution of glutaric anhydride. The addition is often done dropwise to control the exothermic nature of the reaction.

  • Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within a few hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (glutaric anhydride) is consumed.

  • Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure using a rotary evaporator. The resulting crude product is often a solid.

  • Purification (if necessary): The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid.

Characterization and Validation

To confirm the identity and purity of the synthesized compound, several analytical techniques are employed.

TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessment.Peaks corresponding to the protons of the glutaric acid backbone and the methylpiperazine moiety. The integration of these peaks should match the number of protons in the structure.
¹³C NMR Carbon skeleton confirmation.Signals for the carbonyl carbons (amide and carboxylic acid), the aliphatic carbons of the pentanoic acid chain, and the carbons of the methylpiperazine ring.
Mass Spectrometry (MS) Molecular weight determination.A molecular ion peak corresponding to the exact mass of the target compound (C₁₀H₁₈N₂O₃, exact mass: 214.13).
FT-IR Functional group identification.Broad O-H stretch for the carboxylic acid, C=O stretches for the amide and carboxylic acid, and C-N stretches.

Conclusion

The synthesis of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid from glutaric anhydride and 1-methylpiperazine is a robust and efficient method that leverages fundamental principles of organic chemistry. The use of a cyclic anhydride provides a strategic advantage, ensuring high regioselectivity and simplifying the reaction pathway. This makes the procedure highly reliable and scalable for applications in research and pharmaceutical development. Proper execution of the protocol and rigorous analytical characterization are paramount to ensuring the quality of this versatile chemical intermediate.

References

  • Molbase. 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid. Available at: [Link]

Protocols & Analytical Methods

Method

using 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid as a research chemical

An In-Depth Technical Guide to the Research Applications of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid Authored by a Senior Application Scientist This document provides a detailed exploration of the potential researc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

Authored by a Senior Application Scientist

This document provides a detailed exploration of the potential research applications and experimental protocols for the novel chemical entity, 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid. As a bifunctional molecule incorporating a terminal carboxylic acid and a tertiary amide linked to an N-methylpiperazine moiety, this compound presents significant opportunities in medicinal chemistry, drug delivery, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage its unique structural features.

Introduction to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a derivative of glutaric acid, where one of the carboxylic acid groups is converted to an amide with N-methylpiperazine. This structure confers a combination of properties that make it an attractive candidate for various research endeavors. The terminal carboxylic acid provides a reactive handle for conjugation to other molecules, while the N-methylpiperazine group can enhance aqueous solubility and may impart specific biological activities, as the piperazine ring is a common pharmacophore in many approved drugs.[1][2]

Physicochemical Properties (Predicted)

Due to the novelty of this compound, experimental data is scarce. The following table summarizes predicted physicochemical properties based on its structure.

PropertyPredicted ValueSignificance in Research Applications
Molecular Formula C10H18N2O3Provides the basis for molecular weight and elemental analysis.
Molecular Weight 214.26 g/mol Important for stoichiometric calculations in synthesis and assays.
pKa (Carboxylic Acid) ~4.5 - 5.0Influences solubility and reactivity in different pH environments.
pKa (N-Methylpiperazine) ~8.5 - 9.0The tertiary amine can be protonated, affecting solubility and biological interactions.
LogP ~0.5 - 1.5Suggests moderate lipophilicity, which can be favorable for drug-like properties.
Water Solubility Predicted to be moderate to highThe presence of ionizable groups enhances aqueous solubility.

Potential Research Applications

The unique bifunctional nature of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid opens up several avenues for research, primarily centered around its use as a molecular building block or "linker."

As a Linker in Prodrug and Bioconjugate Chemistry

The terminal carboxylic acid can be readily activated to form amide or ester bonds with therapeutic agents, proteins, or targeting ligands. The N-methylpiperazine moiety can improve the pharmacokinetic properties of the resulting conjugate.

  • Workflow for Bioconjugation:

cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation cluster_purification Purification and Analysis Carboxylic_Acid 5-(4-Methylpiperazin-1-yl) -5-oxopentanoic acid Activation EDC/NHS or HOBt Carboxylic_Acid->Activation Activated_Ester NHS-Activated Ester Activation->Activated_Ester Conjugation_Step Amide Bond Formation Activated_Ester->Conjugation_Step Biomolecule Drug, Peptide, or Antibody (with primary amine) Biomolecule->Conjugation_Step Conjugate Bioconjugate Conjugation_Step->Conjugate Purification HPLC or SEC Conjugate->Purification Analysis Mass Spectrometry, SDS-PAGE Purification->Analysis Glutaric_Anhydride Glutaric Anhydride Reaction Ring-opening Amidation Glutaric_Anhydride->Reaction N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Reaction Product 5-(4-Methylpiperazin-1-yl) -5-oxopentanoic acid Reaction->Product

Sources

Application

Application Notes and Protocols for the Synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid Derivatives

Introduction: The Significance of Piperazine Moieties in Medicinal Chemistry The piperazine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperazine Moieties in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Piperazine derivatives are integral to drugs targeting central nervous system disorders, infectious diseases, and cancer.[1][3][4] The unique physicochemical properties of the piperazine nucleus, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive building block for medicinal chemists.[2][5] This document provides a detailed protocol for the synthesis of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid, a key intermediate for the development of novel piperazine-based compounds.

Synthetic Strategy: Amide Bond Formation via Ring-Opening of Glutaric Anhydride

The synthesis of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is achieved through a straightforward and efficient one-step process involving the nucleophilic acyl substitution reaction between glutaric anhydride and N-methylpiperazine.[6][7] This reaction proceeds via the ring-opening of the cyclic anhydride by the secondary amine of N-methylpiperazine, leading to the formation of a stable amide bond and a terminal carboxylic acid.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the secondary amine of N-methylpiperazine on one of the carbonyl carbons of glutaric anhydride. This results in the formation of a tetrahedral intermediate, which subsequently collapses to regenerate the carbonyl group and open the anhydride ring. The final product is the desired 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid.

reaction_mechanism glutaric_anhydride Glutaric Anhydride tetrahedral_intermediate Tetrahedral Intermediate glutaric_anhydride->tetrahedral_intermediate Nucleophilic Attack n_methylpiperazine N-Methylpiperazine n_methylpiperazine->tetrahedral_intermediate product 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid tetrahedral_intermediate->product Ring Opening

Caption: Reaction mechanism for the synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis, purification, and characterization of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Glutaric AnhydrideReagent GradeSigma-Aldrich108-55-4
N-MethylpiperazineReagent GradeSigma-Aldrich109-01-3
AcetoneACS GradeFisher Scientific67-64-1
Diethyl EtherACS GradeFisher Scientific60-29-7
Anhydrous Magnesium SulfateReagent GradeSigma-Aldrich7487-88-9
Deuterated Chloroform (CDCl3)NMR GradeCambridge Isotope Laboratories865-49-6
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • NMR spectrometer (400 MHz or higher)

  • FTIR spectrometer

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1.14 g, 10 mmol) in 40 mL of acetone.

  • Addition of N-Methylpiperazine: To the stirred solution, add N-methylpiperazine (1.00 g, 10 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of methanol.[8]

  • Work-up:

    • Upon completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a minimal amount of water and acidify to pH 3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7][9]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Characterization

The structure and purity of the synthesized 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid can be confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[1][10]

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the methyl group on the piperazine ring, the methylene protons of the piperazine ring, and the methylene protons of the pentanoic acid chain. Plausible chemical shifts are: δ 2.30 (s, 3H, N-CH₃), 2.40-2.55 (m, 4H, piperazine CH₂), 3.45-3.60 (m, 4H, piperazine CH₂), 1.90-2.00 (m, 2H, CH₂), 2.35-2.45 (t, 2H, CH₂CO), 2.50-2.60 (t, 2H, CH₂COOH).[4][11][12]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the amide and carboxylic acid, the carbons of the piperazine ring, and the carbons of the pentanoic acid backbone.[1][11][12]

  • FTIR (KBr): The infrared spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch (around 3000 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1710 cm⁻¹), and another strong C=O stretch for the amide (around 1640 cm⁻¹).

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure the purity of starting materials.
Product loss during work-upOptimize the extraction and purification steps.
Impure ProductPresence of starting materialsEnsure the reaction goes to completion. Improve the purification method (e.g., optimize column chromatography conditions).
Side reactionsMaintain the reaction at room temperature to avoid potential side reactions.

Safety Precautions

  • Glutaric Anhydride: Harmful if swallowed. Causes serious eye damage. Wear protective gloves, clothing, and eye protection.[6]

  • N-Methylpiperazine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Fatal if inhaled.

  • General: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

workflow start Start dissolve Dissolve Glutaric Anhydride in Acetone start->dissolve add_amine Add N-Methylpiperazine dissolve->add_amine react Stir at Room Temperature (4-6 hours) add_amine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: - Evaporate Acetone - Acidify & Extract monitor->workup Reaction Complete purify Purification: - Recrystallization or - Column Chromatography workup->purify characterize Characterization: - NMR - FTIR purify->characterize end_product Pure Product characterize->end_product

Caption: Experimental workflow for the synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid.

References

  • N-Methylpiperazine Safety Data Sheet. (2020). Retrieved from [Link]

  • Organic Syntheses Procedure: β-METHYLGLUTARIC ANHYDRIDE. Retrieved from [Link]

  • Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl). ResearchGate. Retrieved from [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Retrieved from [Link]

  • Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. ResearchGate. Retrieved from [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI. Retrieved from [Link]

  • Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed. Retrieved from [Link]

  • n-methylpiperazine Safety Data Sheet. Sdfine. Retrieved from [Link]

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

  • α-PHENYLGLUTARIC ANHYDRIDE - Organic Syntheses Procedure. Retrieved from [Link]

  • Supporting Information - DOI. Retrieved from [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. Retrieved from [Link]

  • Cosme Sandoval, Ngiap-Kie Lim, and Haiming Zhang* - DOI. Retrieved from [Link]

  • Supplementary Material for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

  • 5-Amino-4-oxopentanoic acid;hydron;chloride | C5H10ClNO3 | CID 71773380 - PubChem. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Assay Protocol for 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, a Putative Histone Deacetylase (HDAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Epigenetic Regulation Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Epigenetic Regulation

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histone and non-histone proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression.[1] The aberrant activity of specific HDAC isoforms is implicated in the pathology of numerous diseases, including cancer and neurological disorders, making them a prime target for therapeutic intervention.[1]

The compound 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid shares structural motifs with known HDAC inhibitors, such as Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), which feature a zinc-binding group, a linker region, and a cap group that interacts with the enzyme surface.[2][3] The piperazine moiety in 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid likely serves as the cap group. Given this structural similarity, it is hypothesized that this compound may exhibit inhibitory activity against Class I and II HDACs.

This document provides a detailed, field-proven protocol for determining the inhibitory potency of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid against HDAC enzymes using a robust, fluorescence-based in vitro assay.

Assay Principle: A Two-Step Enzymatic Cascade

The quantification of HDAC inhibition is achieved through a two-step enzymatic reaction that generates a fluorescent signal directly proportional to enzyme activity.[4][5]

  • Deacetylation: The assay begins with the incubation of the HDAC enzyme (e.g., recombinant human HDAC1 or a HeLa nuclear extract) with the test compound (5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid) and a specialized fluorogenic substrate, Boc-Lys(Ac)-AMC.[4][6][7] If the compound does not inhibit the enzyme, HDAC will remove the acetyl group from the lysine residue of the substrate.

  • Fluorophore Release: In the second step, a "developer" solution containing a protease (typically trypsin) is added.[4][7] Trypsin can only cleave the peptide bond C-terminal to the now-deacetylated lysine residue. This cleavage releases the highly fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader.[4][7]

The intensity of the fluorescent signal is inversely proportional to the inhibitory activity of the test compound. A potent inhibitor will prevent deacetylation, thus blocking trypsin cleavage and resulting in a low fluorescence signal.

Assay_Principle cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Development HDAC HDAC Enzyme Deacetylated_Sub Boc-Lys-AMC HDAC->Deacetylated_Sub Deacetylates Substrate Boc-Lys(Ac)-AMC (Non-fluorescent) Substrate->HDAC Developer Trypsin Developer Deacetylated_Sub->Developer Inhibitor 5-(4-Methylpiperazin-1-yl) -5-oxopentanoic acid Inhibitor->HDAC Inhibits AMC AMC (Fluorescent Signal) Developer->AMC Cleaves & Releases Cleaved_Peptide Boc-Lys

Caption: Workflow of the two-step fluorometric HDAC inhibition assay.

Materials and Reagents

This protocol is designed for a 96-well plate format. Ensure all reagents are of high purity and stored under recommended conditions.

ReagentTypical SupplierRecommended Stock Conc.Final Assay Conc.
Recombinant Human HDAC Enzyme (e.g., HDAC1)BPS Bioscience, Cayman50 µg/mL~2-5 ng/well
HeLa Nuclear Extract (Positive Control)Sigma-Aldrich, Abcam2-5 mg/mL~1-5 µ g/well
HDAC Fluorometric Substrate (Boc-Lys(Ac)-AMC)MedChemExpress, Cayman10 mM in DMSO20-50 µM
HDAC Assay Buffer (e.g., Tris-based, pH 8.0)Commercially available10X1X
Developer Solution (Trypsin-based)Commercially available1X or concentratedAs per supplier
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acidCustom Synthesis10 mM in DMSO0.1 nM - 100 µM
Trichostatin A (TSA) or SAHA (Control Inhibitor)Selleck Chemicals, Cayman1 mM in DMSO~1-5 µM
DMSO, AnhydrousSigma-AldrichN/A<0.5%[8]
Black, flat-bottom 96-well microplatesCorning, GreinerN/AN/A

Detailed Experimental Protocol

4.1. Preparation of Reagents

  • Test Compound Dilution Series:

    • Prepare a 10 mM stock solution of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid in 100% anhydrous DMSO.

    • Perform a serial dilution (e.g., 1:3 or half-log) in DMSO to create a concentration range spanning from 0.1 nM to 100 µM.[9] It is critical to prepare at least 8-10 concentrations to generate a robust dose-response curve.[9][10]

    • Prepare a similar dilution series for the control inhibitor (TSA or SAHA).

  • Enzyme Preparation:

    • Thaw the recombinant HDAC enzyme or HeLa nuclear extract on ice.

    • Dilute the enzyme to its optimal working concentration in pre-chilled 1X HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range and produces a robust signal-to-background ratio.

  • Substrate & Developer Preparation:

    • Dilute the Boc-Lys(Ac)-AMC stock solution in 1X HDAC Assay Buffer to the desired final concentration.[4]

    • Prepare the Developer solution according to the manufacturer's instructions. Often, this involves adding a Trichostatin A solution to the developer to stop the HDAC reaction completely upon addition.[4]

4.2. Assay Plate Setup

It is essential to include proper controls in triplicate on every plate to ensure data integrity and allow for robust statistical analysis.

Caption: Example reagent addition scheme for a 96-well plate layout.

4.3. Step-by-Step Assay Procedure

Perform all steps at room temperature unless otherwise specified. Final volumes may be adjusted, but ratios should be maintained.

  • Inhibitor/Control Addition: Add 25 µL of the diluted test compound, control inhibitor, or assay buffer (for negative controls) to the appropriate wells of the 96-well plate. Ensure the final DMSO concentration remains below 0.5%.[8]

  • Enzyme Addition: Add 25 µL of the diluted HDAC enzyme to all wells except the "Blank" wells. Add 25 µL of assay buffer to the "Blank" wells.

  • Pre-incubation: Gently mix the plate on an orbital shaker for 1 minute. Incubate the plate for 15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Add 25 µL of the diluted Boc-Lys(Ac)-AMC substrate to all wells to start the reaction.

  • HDAC Reaction Incubation: Mix the plate gently and incubate for 30-60 minutes at 30°C or 37°C.[4][11] The optimal time should be within the linear phase of the reaction, which should be determined during assay development.

  • Reaction Termination & Development: Add 25 µL of the Developer solution to all wells. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.[11]

  • Development Incubation: Incubate the plate for 15-30 minutes.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[4][12]

Data Analysis and Interpretation

5.1. Calculation of Percent Inhibition

The first step in analyzing the data is to normalize the raw fluorescence units (RFU) by calculating the percent inhibition for each concentration of the test compound.

  • Average the replicates for each condition (Blank, Negative Control, Positive Control, Test Compound concentrations).

  • Subtract the background: Correct all readings by subtracting the average RFU of the "Blank" wells.

    • Corrected RFU = Average RFU - Average Blank RFU

  • Calculate Percent Inhibition using the following formula:[13]

    % Inhibition = 100 x [ 1 - ( (RFUTest Compound - RFUPositive Control) / (RFUNegative Control - RFUPositive Control) ) ]

5.2. IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[14][15] It is the primary metric for quantifying inhibitor potency.

  • Plot the Data: Create a semi-log plot with the logarithm of the inhibitor concentration on the X-axis and the corresponding percent inhibition on the Y-axis.

  • Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation (also known as a sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R, or an online calculator).[16][17]

  • Determine IC50: The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[14]

5.3. Assay Validation: The Z'-Factor

To ensure the quality and robustness of the assay, the Z'-factor should be calculated. This statistical parameter provides a measure of the separation between the high and low signals (the assay window) relative to the variability in the data.[18][19][20]

Z' = 1 - [ (3σpos + 3σneg) / | μpos - μneg | ]

Where:

  • σpos and σneg are the standard deviations of the positive (0% inhibition) and negative (100% inhibition) controls, respectively.

  • μpos and μneg are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability. Highly reliable for screening.[18][21]
0 to 0.5MarginalThe assay is acceptable but may benefit from optimization.[18]
< 0PoorSignificant overlap between controls; the assay is not suitable for reliable inhibitor quantification.[18][21]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Signal-to-Background Ratio Insufficient enzyme activity or incubation time.Increase enzyme concentration or extend the reaction incubation time (ensure it remains in the linear range).
Sub-optimal assay buffer pH or composition.Optimize buffer conditions (pH, salt concentration) for the specific HDAC isoform.
High Variability (Low Z'-Factor) Pipetting errors or inconsistent mixing.Use calibrated pipettes; ensure thorough but gentle mixing after each reagent addition.
Reagent instability (e.g., enzyme degradation).Aliquot reagents and avoid repeated freeze-thaw cycles. Keep enzyme on ice.
IC50 Curve Does Not Reach 100% Inhibition Compound insolubility at high concentrations.Check compound solubility in the final assay buffer. The final DMSO concentration should be consistent and low (<0.5%).[8]
The compound is a weak or partial inhibitor.Test a higher concentration range if solubility permits.
IC50 Curve is Shifted or Irregular Compound interference with fluorescence.Run a control plate with the compound and AMC standard (without enzyme) to check for quenching or autofluorescence.
Incorrect serial dilutions.Carefully prepare fresh dilution series for each experiment.

References

  • BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • Wikipedia. (2023). Z-factor. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • ResearchGate. (2021). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Approved HDAC inhibitors, with the common pharmacophore indicated for vorinostat. Retrieved from [Link]

  • ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. PMC. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • bioRxiv. (2023). Mechanism of assembly, activation and lysine selection by the SIN3B histone deacetylase complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. (n.d.). ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid in Human Plasma

Abstract This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-(4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a structurally similar analog as an internal standard. Chromatographic separation is achieved on a polar-modified reversed-phase column, providing excellent peak shape and resolution. The method was validated according to the latest international guidelines and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic studies in drug development.

Introduction: The Analytical Challenge

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a small molecule of interest in pharmaceutical development. Its structure, featuring both a carboxylic acid and a piperazine moiety, presents a unique analytical challenge. The carboxylic acid group imparts high polarity, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[1][2] Conversely, the tertiary amine in the methylpiperazine group is readily protonated, making the molecule amenable to positive ion electrospray ionization (ESI) mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying drugs and metabolites in complex biological matrices due to its inherent selectivity and sensitivity.[3] The development of a reliable bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection to ensure data integrity for regulatory submissions. This guide provides a comprehensive, step-by-step protocol grounded in established scientific principles and regulatory expectations.[4][5]

Analyte Properties:

PropertyValueSource
Chemical Name 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid[6]
Molecular Formula C10H18N2O3[6]
Molecular Weight 214.26 g/mol [6]
Structure Chemical structure of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid-

Method Development Strategy: A Logic-Driven Approach

The development of this method followed a systematic process to address the specific chemical properties of the analyte and the requirements for a robust bioanalytical assay.

Caption: Logic diagram for the LC-MS/MS method development strategy.

Internal Standard (IS) Selection: The Cornerstone of Quantitation

The use of an internal standard is critical to correct for variability during sample processing and analysis.[6][7] A stable isotope-labeled (SIL) internal standard is the gold standard in LC-MS bioanalysis as it shares near-identical physicochemical properties with the analyte.[6][8] A thorough search for a commercially available SIL-IS for 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid proved unsuccessful.

Therefore, a structural analog was chosen. Piperazine-1-carboxylic acid is proposed as a suitable IS.

Justification for Selection:

  • Structural Similarity: It contains the core piperazine and carboxylic acid functionalities, suggesting it will behave similarly during extraction and ionization.[9]

  • Commercial Availability: It is readily available from chemical suppliers.

  • Differentiation: Its molecular weight (130.15 g/mol ) is significantly different from the analyte, preventing any mass spectral crosstalk.

  • Endogenous Absence: It is not an endogenous compound and is not expected to be present in biological samples.

CompoundStructureMol. Weight
Analyte Analyte Structure214.26
Internal Standard IS Structure130.15

Experimental Protocols

Materials and Reagents
  • 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid reference standard (>98% purity)

  • Piperazine-1-carboxylic acid (Internal Standard, >98% purity)

  • LC-MS grade Acetonitrile and Methanol

  • LC-MS grade Formic Acid

  • Ammonium Formate

  • Human Plasma (K2EDTA)

  • Ultrapure Water

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in an appropriate volume of methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the IS and dissolve in an appropriate volume of methanol.

  • Calibration and QC Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution also serves as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[10] Acetonitrile was chosen as the precipitation solvent due to its efficiency in protein removal.[11]

SamplePrepWorkflow Start Start: 100 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS_PPT Add 300 µL of IS Working Solution (100 ng/mL in Acetonitrile) Start->Add_IS_PPT 3:1 Solvent:Plasma Ratio Vortex Vortex Mix for 1 minute Add_IS_PPT->Vortex Centrifuge Centrifuge at 13,000 x g for 10 min at 4°C Vortex->Centrifuge Supernatant Transfer Supernatant to a clean 96-well plate or vial Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Caption: Workflow for plasma sample preparation by protein precipitation.

Protocol:

  • Pipette 100 µL of plasma (blank, CS, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial or a 96-well plate.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS System and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions:

The high polarity of the analyte necessitates a chromatographic strategy that ensures adequate retention and separation from endogenous plasma components. A polar-embedded or polar-endcapped C18 column is recommended as a primary choice. If retention remains insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column should be considered as alternatives.[12][13][14]

ParameterRecommended ConditionRationale
Column Polar-modified C18 (e.g., Waters Atlantis T3, 2.1 x 50 mm, 3 µm)Provides retention for polar compounds under reversed-phase conditions.
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidVolatile buffer compatible with MS, provides good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase.
Flow Rate 0.4 mL/minStandard flow rate for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for matrix effects.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 minA generic starting gradient to be optimized.

Mass Spectrometry (MS) Conditions:

The piperazine moiety is basic and readily protonated, making positive mode Electrospray Ionization (ESI+) the ideal choice.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon

MS/MS Optimization and MRM Transitions:

  • Direct Infusion: A standard solution of the analyte (~100 ng/mL) is infused directly into the mass spectrometer to determine the precursor ion, which is expected to be the protonated molecule [M+H]+.

  • Product Ion Scan: The precursor ion is fragmented in the collision cell using a range of collision energies (CE) to identify stable and intense product ions. The fragmentation of the piperazine ring is a common pathway for such molecules.[4]

  • MRM Transition Selection: At least two specific and sensitive Multiple Reaction Monitoring (MRM) transitions are selected for the analyte (one for quantification, one for confirmation) and one for the IS.

  • Collision Energy Optimization: For each MRM transition, the collision energy is systematically varied to find the value that produces the maximum product ion intensity.

Optimized MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Analyte (Quantifier) 215.3113.122100
Analyte (Qualifier) 215.370.128100
Internal Standard 131.187.118100

Bioanalytical Method Validation

The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5]

Validation Parameters and Acceptance Criteria:

ParameterExperimentAcceptance Criteria
Selectivity Analysis of 6 blank plasma lots for interference at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS).
Linearity Calibration curve with 8 non-zero standards prepared in plasma, analyzed over 3 runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) Lowest standard on the calibration curve.Signal-to-noise ratio ≥ 10. Accuracy within ±20%, Precision (CV) ≤ 20%.
Accuracy & Precision Analysis of QC samples (LLOQ, Low, Mid, High) in 5 replicates over 3 separate runs.Intra-run & Inter-run Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Intra-run & Inter-run Precision: CV ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Post-extraction spike of analyte and IS into extracts of 6 blank plasma lots.CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Comparison of analyte peak areas from pre-extraction spiked samples vs. post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Bench-top, freeze-thaw, and long-term stability of analyte in plasma at low and high QC concentrations.Mean concentrations within ±15% of nominal values.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid in human plasma. The method is straightforward, employing a simple protein precipitation step, and demonstrates excellent performance characteristics that meet international regulatory standards for bioanalytical method validation. The described protocols and workflows provide a solid foundation for researchers and drug development professionals requiring accurate and reliable measurement of this compound in pharmacokinetic and other clinical studies.

References

  • WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. Available at: [Link]

  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. Available at: [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]

  • Han, J., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • PubMed Central. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at: [Link]

  • Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Available at: [Link]

  • PubMed Central. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Available at: [Link]

  • Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Mass Spectrometry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

  • International Council for Harmonisation. (n.d.). ICH M10 on bioanalytical method validation. Available at: [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • PubMed. (2017, December 15). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Available at: [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubMed Central. (2020, October 12). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Purification of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

Introduction 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a molecule of significant interest in pharmaceutical research and development, incorporating a carboxylic acid, an amide, and a tertiary amine within its str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a molecule of significant interest in pharmaceutical research and development, incorporating a carboxylic acid, an amide, and a tertiary amine within its structure. This unique combination of functional groups presents a distinct set of challenges and opportunities for its purification. The presence of both acidic (carboxylic acid) and basic (N-methylpiperazine) moieties suggests that the compound is likely zwitterionic at or near neutral pH, profoundly influencing its solubility and interaction with chromatographic media. This guide provides a detailed overview of effective purification strategies, grounded in the fundamental physicochemical properties of the molecule and its potential impurities. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to achieve high purity standards essential for downstream applications.

Physicochemical Properties and Impurity Profile

A thorough understanding of the molecule's properties and likely contaminants is the cornerstone of an effective purification strategy.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale and Impact on Purification
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol Influences diffusion rates and behavior in size-exclusion chromatography.
pKa (Carboxylic Acid) ~4-5The carboxylic acid will be deprotonated (anionic) at pH > 5.
pKa (Tertiary Amine) ~8-9The tertiary amine in the piperazine ring will be protonated (cationic) at pH < 8.
Isoelectric Point (pI) ~6-7The molecule will exist as a zwitterion with a net neutral charge, likely leading to minimal aqueous solubility at this pH.
Solubility High in acidic and basic aqueous solutions; lower in neutral water and non-polar organic solvents.Solubility can be manipulated by adjusting the pH of the solution, a key principle in extraction and crystallization.
Potential Impurities

Impurities can arise from starting materials, side reactions, or degradation.[1][2] A proactive understanding of these potential contaminants is crucial for developing a selective purification method.

Impurity TypePotential SpeciesOrigin
Unreacted Starting Materials Glutaric anhydride, N-methylpiperazineIncomplete reaction during synthesis.
Reaction By-products Di-acylated piperazine species, products of ring-opening of glutaric anhydride without amide formation.Side reactions during the amidation process.[3][4]
Degradation Products Hydrolysis of the amide bond.Instability during work-up or storage, particularly at extreme pH values.
Process-Related Impurities Catalysts, reagents, and solvents used in the synthesis.Carried over from the manufacturing process.[1]

Purification Strategies: A Multi-modal Approach

Given the zwitterionic and polar nature of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, a single purification technique is often insufficient. A multi-modal approach, combining techniques that exploit different properties of the molecule, is recommended.

Figure 1: A multi-modal workflow for the purification of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid.

pH-Controlled Extraction

This technique leverages the pH-dependent solubility of the target molecule to separate it from non-ionizable impurities.[5][6]

Principle:

  • At acidic pH (e.g., pH 2), the carboxylic acid is protonated (neutral), and the tertiary amine is protonated (cationic). The molecule carries a net positive charge and is water-soluble.

  • At basic pH (e.g., pH 10), the carboxylic acid is deprotonated (anionic), and the tertiary amine is neutral. The molecule carries a net negative charge and is water-soluble.

  • Neutral, non-ionizable impurities can be extracted into an organic solvent at either acidic or basic pH, leaving the charged target molecule in the aqueous phase.

Protocol:

  • Dissolve the crude product in an appropriate volume of water.

  • Adjust the pH to ~2 with 1M HCl.

  • Extract the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic impurities. Repeat 2-3 times.

  • Separate the aqueous layer and adjust the pH to ~10 with 1M NaOH.

  • Extract again with an organic solvent to remove any remaining neutral and basic impurities.

  • The aqueous layer now contains the purified product. The product can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration, or by proceeding to a chromatographic step.

Crystallization and Salt Formation

Crystallization is a powerful technique for purifying solid compounds. For molecules that are difficult to crystallize directly, forming a salt can often improve crystallinity.[7][8]

Principle: The high polarity and zwitterionic nature of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid may make it amenable to crystallization from polar protic solvents or solvent mixtures. Alternatively, forming a salt with a suitable acid (e.g., HCl, tartaric acid) or base can result in a more crystalline solid that is easier to purify by recrystallization.[9]

Protocol for Recrystallization:

  • Dissolve the crude or partially purified product in a minimum amount of a hot solvent (e.g., water, ethanol, isopropanol, or mixtures thereof).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

  • Further cool the mixture in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol for Salt Formation and Crystallization: [8]

  • Dissolve the crude product in a suitable solvent (e.g., ethanol or isopropanol).

  • Slowly add a solution of an appropriate acid (e.g., HCl in isopropanol or tartaric acid in ethanol) with stirring.

  • The salt may precipitate immediately or upon cooling.

  • Collect the crystalline salt by filtration, wash with cold solvent, and dry.

  • The purified freebase can be regenerated by dissolving the salt in water and adjusting the pH to the isoelectric point.

Chromatographic Techniques

Chromatography offers the highest resolution for removing closely related impurities. The choice of chromatographic mode is critical and depends on the nature of the impurities to be removed.

Principle: RP-HPLC separates molecules based on their hydrophobicity.[10] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. While our target molecule is polar, its retention can be modulated by adjusting the mobile phase pH and using ion-pairing agents.[11][12][13]

Protocol:

  • Stationary Phase: C18 silica column.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).

  • pH Modifier: An acid such as formic acid or trifluoroacetic acid (TFA) should be added to the mobile phase (typically 0.1%). This suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention.[11]

  • Detection: UV detection (if the molecule has a chromophore) or mass spectrometry (LC-MS).

Typical RP-HPLC Conditions:

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reversed-phase separations.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to control ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the compound.
Gradient 5% to 95% B over 20 minutesTo elute a range of polar and non-polar compounds.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at 210 nm or MSAmide bonds show some absorbance at low UV wavelengths.

Principle: IEX separates molecules based on their net charge.[14] Since 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is zwitterionic, both cation-exchange and anion-exchange chromatography can be employed depending on the mobile phase pH.

  • Cation-Exchange: At a pH below the pI (e.g., pH 3-4), the molecule has a net positive charge and will bind to a cation-exchange resin (e.g., sulfopropyl). Elution is achieved by increasing the salt concentration or the pH.

  • Anion-Exchange: At a pH above the pI (e.g., pH 8-9), the molecule has a net negative charge and will bind to an anion-exchange resin (e.g., quaternary ammonium). Elution is achieved by increasing the salt concentration or decreasing the pH.

Protocol for Cation-Exchange Chromatography:

  • Equilibrate a strong cation-exchange column (e.g., SP Sepharose) with a low salt buffer at pH 3-4 (e.g., 20 mM citrate buffer).

  • Dissolve the sample in the equilibration buffer and load it onto the column.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound product using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Monitor the eluent by UV absorbance or conductivity and collect fractions containing the purified product.

  • Desalt the pooled fractions if necessary.

Principle: ZIC-HILIC is a powerful technique for separating polar and zwitterionic compounds.[15][16][17] The stationary phase contains covalently bound zwitterionic functional groups. Separation is achieved through a combination of hydrophilic partitioning and weak electrostatic interactions.[15][18]

Protocol:

  • Stationary Phase: A zwitterionic stationary phase (e.g., a sulfoalkylbetaine-functionalized silica).

  • Mobile Phase: A high concentration of a polar organic solvent (e.g., acetonitrile) with a smaller amount of an aqueous buffer.

  • Elution: Elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase.

Figure 2: Selection of chromatographic techniques based on the properties of the target molecule.

Conclusion

The purification of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid requires a strategic approach that takes into account its zwitterionic nature and high polarity. A combination of pH-controlled extraction for initial cleanup, followed by either crystallization/salt formation or a high-resolution chromatographic technique such as RP-HPLC, IEX, or ZIC-HILIC, will be most effective. The specific choice and sequence of these techniques should be guided by the impurity profile of the crude material and the desired final purity. The protocols provided in this guide offer a robust starting point for developing a tailored and efficient purification process for this and structurally related molecules.

References

  • ChemSynthesis. (2025, May 20). 5-amino-5-oxopentanoic acid - 25335-74-4, C5H9NO3, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]

  • Pharmaffiliates. folic acid and its Impurities. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine.
  • ResearchGate. (2000, June). Zwitterionic Ion-Exchangers in Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • Diva-Portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • PubChem. 4-Amino-5-methoxy-5-oxopentanoic acid. Retrieved from [Link]

  • Technology Networks. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Nest Group. Zwitterion Chromatography – ZIC. Retrieved from [Link]

  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Retrieved from [Link]

  • RSC Publishing. Crystalline products of CO2 capture by piperazine aqueous solutions. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • PubMed. (2009, October 12). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Retrieved from [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (2012). NOVEL METHOD FOR SYNTHESIZING RIVAROXABAN INTERMEDIATE, 4-{4-[(5S)-5-(AMINOMETHYL) -.
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Semantic Scholar. Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ACS Publications. Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.7: Synthesis of Amines from Carboxylic Amides. Retrieved from [Link]

  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved from [Link]

  • Wikipedia. Reversed-phase chromatography. Retrieved from [Link]

  • Google Patents. Synthesis method of chiral piperazinone derivative.
  • ResearchGate. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF. Retrieved from [Link]

  • Google Patents. Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]0573138/)

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges with 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

As a Senior Application Scientist, I've designed this technical support guide to address the specific and often complex purification challenges associated with 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid. The inherent...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific and often complex purification challenges associated with 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid. The inherent amphoteric nature of this molecule, possessing both a basic tertiary amine and an acidic carboxylic acid, is the root cause of most purification difficulties. This guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Understanding the Core Challenge: The Zwitterionic Nature

The primary difficulty in purifying 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid stems from its ability to exist in multiple charged states depending on the pH of its environment. This dual functionality means it can behave as an acid, a base, or a highly polar, neutrally charged zwitterion.[1] Understanding this equilibrium is critical for developing a successful purification strategy.

G cluster_low_pH Low pH (e.g., pH < 4) cluster_pI Isoelectric Point (pI) (e.g., pH ≈ 6-8) cluster_high_pH High pH (e.g., pH > 10) node_cation Cationic Form (Net Positive Charge) Soluble in Aqueous Acid node_zwitterion Zwitterionic Form (Net Neutral Charge) Highly Polar, Low Organic Solubility node_cation->node_zwitterion Add Base (Increase pH) node_zwitterion->node_cation Add Acid (Decrease pH) node_anion Anionic Form (Net Negative Charge) Soluble in Aqueous Base node_zwitterion->node_anion Add Base (Increase pH) node_anion->node_zwitterion Add Acid (Decrease pH)

Caption: pH-dependent charge states of the target molecule.

This section addresses common problems encountered during the purification of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid in a direct question-and-answer format.

Chromatography Issues

Q1: My compound is streaking severely or completely sticking to the baseline during silica gel column chromatography. What is causing this and how can I fix it?

A1: This is the most common issue and is caused by strong ionic interactions between your molecule and the stationary phase. The basic nitrogen of the piperazine ring interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing irreversible adsorption or very slow elution (tailing).[2][3][4] The highly polar carboxylic acid group also contributes to strong binding.

Solutions:

  • Modify the Mobile Phase: The most direct solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[3][5]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Dichloromethane/Methanol + 1% TEA). The TEA is a stronger base and will preferentially bind to the silica, allowing your compound to elute more cleanly.

    • Ammonia in Methanol: For very strong binding, a solution of 1-2% of 7N ammonia in methanol can be used as the polar component of the mobile phase.

  • Change the Stationary Phase: If mobile phase modification is insufficient, consider a different adsorbent.

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic or neutral alumina will not have the acidic sites that cause the problematic interaction with the amine.[6]

    • Reversed-Phase (C18) Silica: This is an excellent alternative. The separation occurs based on hydrophobicity. Your polar compound will elute early with a high aqueous content mobile phase (e.g., Water/Acetonitrile with a pH modifier like formic acid or ammonium acetate).[7]

  • Temporarily Modify the Analyte: In complex cases, you can temporarily "mask" the problematic functional groups.

    • Esterification: Convert the carboxylic acid to a methyl or ethyl ester. The resulting molecule is a simple base and is much easier to purify on silica. The ester can be hydrolyzed back to the carboxylic acid post-purification.

G start Crude Product tlc Develop TLC with DCM/MeOH/TEA (e.g., 89:10:1) start->tlc decision Does compound move off baseline (Rf > 0.1) and have a compact spot? tlc->decision run_column Run Flash Chromatography with optimized eluent decision->run_column Yes change_phase Switch to Alternative Stationary Phase (Alumina or C18) decision->change_phase No end Pure Compound run_column->end G start 1. Dissolve Crude Product in EtOAc / H₂O wash1 2. Wash with 1M Citric Acid (Separatory Funnel) start->wash1 aq1 Aqueous Layer 1: Basic Impurities (e.g., N-methylpiperazine) (DISCARD) wash1->aq1 org1 Organic Layer 1: Contains Product, Acidic & Neutral Impurities wash1->org1 wash2 3. Wash Organic Layer 1 with sat. NaHCO₃ org1->wash2 aq2 Aqueous Layer 2: Acidic Impurities (e.g., Glutaric Acid) (DISCARD) wash2->aq2 org2 Organic Layer 2: Contains Product & Neutral Impurities wash2->org2 end_proc 4. Dry (Na₂SO₄), Filter, & Evaporate Organic Layer 2 org2->end_proc final Product + Neutral Impurities (Ready for Chromatography or Recrystallization) end_proc->final

Sources

Optimization

Technical Support Center: Degradation Pathways and Stability of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

Welcome to the technical support guide for 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid. This document is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the chemical stability and degradation of this compound. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.

Introduction to the Stability of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a molecule featuring a tertiary amide linkage between glutaric acid and 1-methylpiperazine. The stability of this compound is primarily influenced by the chemical reactivity of its functional groups: the amide, the carboxylic acid, and the piperazine ring. Understanding the potential degradation pathways is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the accuracy of analytical methods.

This guide will delve into the likely degradation mechanisms under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[1][2][3]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and degradation of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid.

Q1: What are the most probable degradation pathways for this molecule?

A1: Based on its structure, the two most probable degradation pathways are hydrolysis of the amide bond and oxidation of the piperazine ring.

  • Hydrolytic Degradation: This is a common pathway for amide-containing compounds.[4] The amide bond can be cleaved under acidic or basic conditions to yield glutaric acid and 1-methylpiperazine.

  • Oxidative Degradation: The piperazine moiety, particularly the nitrogen atoms and adjacent carbons, is susceptible to oxidation.[5][6][7][8] This can lead to the formation of N-oxides, ring-opened products, or other oxidized species.[6][7][8]

Q2: I am observing a new, more polar peak in my HPLC analysis after storing my sample in an aqueous buffer. What could it be?

A2: The appearance of a new, more polar peak in your chromatogram, especially in an aqueous environment, strongly suggests hydrolytic degradation. The likely degradation products, glutaric acid and 1-methylpiperazine, are more polar than the parent compound and would elute earlier on a reverse-phase HPLC column. To confirm this, you can co-inject standards of glutaric acid and 1-methylpiperazine with your degraded sample.

Q3: My compound shows significant degradation under oxidative stress conditions (e.g., exposure to H₂O₂). What are the likely degradation products?

A3: Under oxidative stress, the piperazine ring is the most likely site of modification. Potential degradation products include:

  • N-oxides: Formation of 1-methylpiperazine-1-oxide or 4-methylpiperazine-1-oxide derivatives of the parent molecule.

  • Ring Oxidation: Oxidation at the carbons alpha to the nitrogen atoms can lead to the formation of lactams, such as derivatives of 2-oxopiperazine.[7]

  • Ring Opening: More aggressive oxidation can lead to the cleavage of the piperazine ring, forming species like ethylenediamine (EDA) derivatives.[7][8]

LC-MS analysis is highly recommended to identify the molecular weights of these degradation products and help elucidate their structures.[6][9][10]

Q4: Is thermal degradation a concern for this compound?

A4: Yes, thermal degradation can be a concern, particularly at elevated temperatures. Studies on piperazine and its derivatives have shown that thermal stress can lead to degradation.[5][11] The presence of a methyl group on the piperazine ring may increase the rate of thermal degradation compared to unsubstituted piperazine.[11] Potential thermal degradation could involve decarboxylation of the carboxylic acid group or complex reactions involving the piperazine ring.

Q5: How should I design a forced degradation study for this compound?

A5: A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the sample.[2] The study should be conducted according to ICH guideline Q1A(R2).[1][2] The following conditions are recommended:

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60°C
Base Hydrolysis 0.1 M NaOH at 60°C
Oxidation 3% H₂O₂ at room temperature
Thermal 80°C (solid state)
Photostability ICH Q1B conditions (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)

It is crucial to monitor the degradation over time and adjust the conditions (temperature, concentration of stressor, time) to achieve the target degradation level.

Troubleshooting Guide

Issue 1: Rapid and complete degradation of the compound in basic solution.
  • Plausible Cause: Amide bonds are generally more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. The reaction conditions (e.g., concentration of base, temperature) may be too harsh.

  • Troubleshooting Steps:

    • Reduce the concentration of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH).

    • Lower the temperature of the experiment (e.g., from 60°C to room temperature or 40°C).

    • Monitor the degradation at earlier time points to capture the formation of initial degradation products.

Issue 2: Multiple degradation peaks observed under oxidative conditions, making identification difficult.
  • Plausible Cause: Oxidation can be a complex process leading to a variety of products. The oxidative agent may be too concentrated, leading to secondary degradation.

  • Troubleshooting Steps:

    • Decrease the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 0.3% H₂O₂).

    • Analyze samples at shorter time intervals to identify the primary degradation products before they degrade further.

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF LC-MS) for accurate mass measurements to help in the elemental composition determination of the degradation products.[12]

Issue 3: No significant degradation is observed under photolytic stress.
  • Plausible Cause: The molecule may not possess a chromophore that absorbs significantly in the UV-Vis region, making it relatively photostable.

  • Troubleshooting Steps:

    • Ensure that the photostability testing is performed according to ICH Q1B guidelines to confirm adequate light exposure.

    • If the compound is indeed photostable, this is a valuable piece of information for its stability profile. Document this finding.

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study - General Procedure
  • Preparation of Stock Solution: Prepare a stock solution of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid compound in a vial at 80°C.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • For oxidative samples, the reaction can be quenched by dilution.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with a UV detector and coupled to a mass spectrometer (LC-MS).[9][13]

Visualizing Degradation Pathways

The following diagrams illustrate the proposed primary degradation pathways for 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid.

G cluster_hydrolysis Hydrolytic Degradation Pathway Parent_H 5-(4-Methylpiperazin-1-yl)- 5-oxopentanoic acid DP1_H Glutaric Acid Parent_H->DP1_H Amide Hydrolysis (Acidic/Basic) DP2_H 1-Methylpiperazine Parent_H->DP2_H Amide Hydrolysis (Acidic/Basic)

Caption: Proposed hydrolytic degradation pathway.

G cluster_oxidation Oxidative Degradation Pathways Parent_O 5-(4-Methylpiperazin-1-yl)- 5-oxopentanoic acid DP1_O N-Oxide Derivative Parent_O->DP1_O N-Oxidation DP2_O Ring-Oxidized Derivative (e.g., 2-oxopiperazine derivative) Parent_O->DP2_O C-Oxidation DP3_O Ring-Opened Derivative Parent_O->DP3_O Ring Cleavage

Caption: Proposed oxidative degradation pathways.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(13), 7761–7768. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29–37. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Voice, T. C., & Rochelle, G. T. (2013). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research, 52(25), 8444–8450. [Link]

  • Liu, H., et al. (2002). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 387-399. [Link]

  • Ochedi, F., Andresen, J. M., García, S., & Van der Spek, M. W. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Sexton, A. (2011). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. The University of Texas at Austin. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid and Other Piperazine Scaffolds in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs has...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs has earned it the status of a "privileged scaffold".[1][3][4] This is due to its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. The two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of a molecule's solubility, lipophilicity, and pharmacokinetic profile.[1][5][6] This guide provides an in-depth comparison of a specific derivative, 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid, with other major classes of piperazine-containing compounds, supported by experimental insights and methodologies.

Profiling 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

Chemical Identity and Synthesis:

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is an N-acylated piperazine derivative. Its structure consists of a 1-methylpiperazine core linked via an amide bond to a five-carbon dicarboxylic acid chain (glutaric acid).

  • Molecular Formula: C₁₀H₁₈N₂O₃[7]

  • Molecular Weight: 214.26 g/mol [7]

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The secondary amine of 1-methylpiperazine acts as a nucleophile, attacking an activated form of glutaric acid, most commonly glutaric anhydride. This reaction is efficient and generally proceeds under mild conditions.

Rationale for the Structure:

The structural features of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid suggest a design intended to modulate physicochemical properties. The terminal carboxylic acid group significantly increases the molecule's polarity and aqueous solubility, which can be advantageous for certain biological applications or formulation strategies. The methyl group on the distal nitrogen of the piperazine ring is a common feature that can influence basicity and receptor interactions.

Experimental Protocol: Synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind the choice of reagents and conditions is to ensure a clean, high-yield reaction by activating the carboxylic acid and using a suitable base to neutralize the resulting acid byproduct.

Materials:

  • 1-Methylpiperazine

  • Glutaric anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve glutaric anhydride (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution. TEA acts as a base to facilitate the reaction and neutralize any acidic byproducts.

  • Nucleophilic Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 1-methylpiperazine (1.0 eq) in anhydrous DCM dropwise. The low temperature helps to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_proc Reaction cluster_workup Work-up & Purification start1 1-Methylpiperazine proc2 Add 1-Methylpiperazine at 0°C start1->proc2 start2 Glutaric Anhydride proc1 Dissolve Anhydride in DCM Add Triethylamine start2->proc1 proc1->proc2 proc3 Stir at Room Temperature (12-18h) proc2->proc3 work1 Acid/Base Extraction proc3->work1 work2 Dry with MgSO4 work1->work2 work3 Concentrate via Rotovap work2->work3 work4 Purify (Chromatography) work3->work4 end_product 5-(4-Methylpiperazin-1-yl)- 5-oxopentanoic acid work4->end_product

Caption: General workflow for the synthesis of the target compound.

Comparative Analysis with Other Piperazine Derivatives

The true utility of a scaffold is demonstrated by its versatility. The piperazine core is found in drugs targeting a wide range of biological systems.[4][8] Below is a comparison of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid with prominent classes of piperazine derivatives.

A. Arylpiperazines in CNS Disorders

Arylpiperazines are a major class of piperazine derivatives with significant activity in the central nervous system (CNS), often targeting serotonin (5-HT) and dopamine receptors.[2][9]

  • Examples: Aripiprazole (antipsychotic), Trazodone (antidepressant), Buspirone (anxiolytic).[1][2]

  • Structure-Activity Relationship (SAR): The key feature is the direct attachment of an aryl group (like a phenyl or pyridinyl ring) to one of the piperazine nitrogens. This aryl moiety is crucial for binding to CNS receptors. The other nitrogen is typically connected to a longer chain or a complex terminal group.

  • Comparison: 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid lacks the critical aryl group for typical CNS receptor affinity seen in this class. Its increased hydrophilicity from the carboxylic acid would also likely hinder its ability to cross the blood-brain barrier, a key requirement for CNS drugs.[9] While arylpiperazines are designed for lipophilicity to penetrate the CNS, our target compound is significantly more polar.

B. Piperazine-Containing Kinase Inhibitors in Oncology

Many successful tyrosine kinase inhibitors (TKIs) incorporate a piperazine ring.

  • Example: Imatinib (Gleevec), used to treat chronic myeloid leukemia.

  • SAR: In TKIs, the piperazine ring often serves as a linker connecting different pharmacophoric elements.[1] More importantly, its basic nature allows it to form a crucial salt bridge with a conserved aspartate residue in the ATP-binding pocket of many kinases. The 1-methylpiperazine motif, as seen in Imatinib and our target compound, is frequently used to enhance solubility and cell permeability.

  • Comparison: The 1-methylpiperazine core of 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is identical to the solubilizing group in Imatinib. However, the rest of the molecule is vastly different. While Imatinib has a large, complex aromatic system designed for specific interactions within the kinase active site, our target compound has a simple aliphatic acid chain. This suggests it would not be an effective kinase inhibitor without significant modification.

C. Piperazines in Infectious Diseases

The piperazine scaffold is also a component of various anti-infective agents.

  • Example: Ciprofloxacin (fluoroquinolone antibiotic).[4]

  • SAR: In fluoroquinolones, the piperazine ring at the C-7 position is critical for antibacterial potency and spectrum. It influences bacterial uptake and interaction with the target enzymes, DNA gyrase and topoisomerase IV.

  • Comparison: The piperazine in ciprofloxacin enhances its pharmacokinetic properties and target engagement.[10] 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid does not possess the core pharmacophore of a fluoroquinolone or other established antimicrobial classes.[11][12] While novel piperazine derivatives are explored for antimicrobial activity, the simple structure of our target compound makes it an unlikely candidate without further functionalization.[13]

Table 1: Comparative Properties of Piperazine Derivatives

Compound/Class Therapeutic Area Key Structural Feature Primary Role of Piperazine Predicted Relative Lipophilicity
Arylpiperazines CNS DisordersN-Aryl groupReceptor interaction (pharmacophore)High
Imatinib Oncology1-Methylpiperazine + large aromatic systemSolubilizing group, salt bridge formationModerate
Ciprofloxacin Infectious DiseaseFused quinolone core + piperazinePotency, bacterial uptake, PK modulationModerate
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid InvestigationalN-acyl aliphatic carboxylic acidSolubilizing group, potential linkerLow
Evaluating Biological Activity: A General Protocol

To determine the biological relevance of a novel compound like 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid, a primary screening assay is essential. Given its structure, a reasonable starting point is to assess its general cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a standard, robust method for initial screening of potential anticancer compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound: 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[14]

Diagram: Cell Viability Assay Workflow

G A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilization Buffer F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Directions

5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid, in its current form, represents a simple, highly polar piperazine derivative. A direct comparison with established, pharmacologically active piperazine classes reveals that it lacks the specific structural motifs required for potent activity as a CNS agent, kinase inhibitor, or antibiotic.

However, its value may lie not as a final drug candidate, but as a versatile building block or a fragment for further drug design. The carboxylic acid handle provides a reactive site for conjugation to other molecules, potentially serving as a linker in the development of PROTACs (proteolysis-targeting chimeras) or as a means to improve the solubility of a larger, more complex pharmacophore. The 1-methylpiperazine group is a well-validated moiety for improving pharmacokinetic properties.[3][6]

Therefore, while 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid itself is unlikely to exhibit potent standalone bioactivity, its strategic combination with other pharmacologically relevant fragments could lead to the development of novel therapeutics. Future research should focus on using this compound as a scaffold, leveraging its functional handles to build more complex and targeted molecules.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
  • Piperazine - Wikipedia.Wikipedia.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2023). MDPI.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
  • 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid.CymitQuimica.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of piperazines.Organic Chemistry Portal.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2023). Current Organic Synthesis.
  • synthesis and biological evaluation of some novel piperazine derivatives. (2016). Indian Journal of Heterocyclic Chemistry.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Exploring the Biological Activity of Novel Piperazine Deriv
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Journal of Molecular Structure.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2022). MDPI.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018). Source Not Available.
  • Coumarin-piperazine derivatives as biologically active compounds. (2019). Acta Poloniae Pharmaceutica.

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

In the landscape of modern drug discovery, the identification of a potent lead compound is merely the initial step. The critical subsequent phase involves a thorough characterization of its specificity.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a potent lead compound is merely the initial step. The critical subsequent phase involves a thorough characterization of its specificity. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of a novel chemical entity, exemplified by 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid. As this compound's biological targets are not yet publicly defined, this document serves as a roadmap for establishing its selectivity profile, a crucial dataset for any researcher, scientist, or drug development professional aiming to advance a compound from bench to clinic.

The core principle of a robust cross-reactivity study is to proactively identify unintended molecular interactions that could lead to off-target toxicity or diminished efficacy. A multi-pronged approach, leveraging both biochemical and cell-based assays, is paramount for building a comprehensive and reliable selectivity profile.

The Strategic Imperative: A Tiered Approach to Unveiling Off-Target Interactions

A logical and cost-effective strategy for profiling a novel compound like 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid involves a tiered approach. We begin with broad, high-throughput screens against large panels of common off-target classes and then proceed to more focused, physiologically relevant assays to validate and contextualize any identified hits. This ensures a comprehensive yet resource-efficient evaluation.

Our investigation will be structured around three pillars of modern cross-reactivity screening:

  • Broad Kinome Profiling: To assess interactions with protein kinases, a major class of drug targets and a frequent source of off-target effects.

  • Receptor Binding Assays: To evaluate binding affinity against a diverse panel of receptors, particularly G-protein coupled receptors (GPCRs), which are implicated in a vast array of physiological processes.

  • Cellular Target Engagement Assays: To confirm direct binding to potential off-targets within a native cellular environment, thereby adding a layer of physiological relevance to biochemical findings.

Pillar 1: Navigating the Kinome Landscape with Broad Kinase Profiling

The human kinome comprises over 500 protein kinases, making it a fertile ground for unintended drug interactions.[1] Broad kinase screening is therefore an indispensable tool in early-stage drug development for identifying selective and potent kinase inhibitors and mitigating the risk of adverse side effects.[2][3][4]

Causality Behind Experimental Choices

We initiate our screening against a large, diverse kinase panel at a single high concentration (e.g., 10 µM) of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid. This "single-point" screen acts as a wide net to capture any significant interactions. Any kinase exhibiting substantial inhibition (typically >50%) in this initial screen is then subjected to a dose-response analysis to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a standard radiometric assay format, a robust and widely used method for quantifying kinase activity.

  • Preparation of Reagents:

    • Prepare a stock solution of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid in a suitable solvent (e.g., DMSO).

    • Dilute the compound to the desired screening concentrations.

    • Prepare a reaction buffer containing ATP (at or near the Km for each kinase), the specific peptide substrate for the kinase being tested, and [γ-³³P]ATP as a tracer.

  • Assay Execution:

    • In a 96-well or 384-well plate, add the kinase enzyme to each well.

    • Add the test compound or vehicle control to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the reaction buffer containing the substrate and [γ-³³P]ATP.

    • Incubate the reaction for a specific time (e.g., 60-120 minutes) at 30°C.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

    • Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • For kinases showing significant inhibition, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Interpreting the Kinome Profile

The results of the kinase profiling are typically presented in a table summarizing the percent inhibition at the screening concentration and the IC50 values for any follow-up dose-response experiments.

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A8%> 100
Kinase B92%0.5
Kinase C65%2.1
Kinase D12%> 100

This is illustrative data and does not represent actual experimental results for 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid.

Visualization of the Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution PreIncubate Pre-incubation: Kinase + Compound Compound->PreIncubate Kinase Kinase Aliquoting Kinase->PreIncubate Buffer Reaction Buffer (Substrate, [γ-³³P]ATP) Initiate Initiate Reaction: Add Buffer Buffer->Initiate PreIncubate->Initiate Incubate Reaction Incubation Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Filter Filter & Wash Terminate->Filter Count Scintillation Counting Filter->Count Calculate Calculate % Inhibition Count->Calculate IC50 IC50 Determination Calculate->IC50 G cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubate Incubate: Receptor + Radioligand + Test Compound Receptor->Incubate Radioligand Radioligand Radioligand->Incubate Compound Test Compound Dilutions Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Ki Determine IC50 and Ki Calculate->Ki

Caption: Workflow for a competitive radioligand binding assay.

Pillar 3: Validating Interactions in a Cellular Context with CETSA®

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a physiological setting. [5]The principle is that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. [6][7]This allows for the confirmation of direct target interaction within intact cells.

Causality Behind Experimental Choices

CETSA provides a crucial bridge between biochemical assays and cellular activity. By assessing target engagement in live cells, we can confirm that 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid reaches its potential off-targets in a cellular environment and exerts a direct stabilizing effect. This is particularly valuable for validating hits from biochemical screens.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment:

    • Culture an appropriate cell line and treat with various concentrations of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid or vehicle control.

    • Incubate to allow for compound uptake and target binding. [3]2. Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. [3][8]This creates a "melt curve."

    • Cool the samples back to room temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release the intracellular proteins.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a detection method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the curve to the right indicates thermal stabilization by the compound.

    • Isothermal Dose-Response (ITDR): Select a single temperature from the melt curve that shows a significant difference between treated and untreated samples. At this temperature, plot the amount of soluble protein against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

Data Presentation: Visualizing Target Stabilization

The results are typically presented as a melt curve and an isothermal dose-response curve.

  • CETSA Melt Curve: A graph showing the fraction of soluble protein as a function of temperature. The curve for the compound-treated sample will be shifted to the right compared to the vehicle control if the compound stabilizes the protein.

  • Isothermal Dose-Response Curve: A graph showing the amount of soluble protein at a fixed temperature as a function of compound concentration, from which an EC50 can be derived.

Visualization of the CETSA® Workflow

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Protein Separation cluster_analysis Detection & Analysis Treat Incubate Live Cells with Compound Heat Apply Heat Gradient Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation Lyse->Centrifuge Collect Collect Soluble Fraction Centrifuge->Collect Detect Quantify Target Protein (e.g., Western Blot) Collect->Detect Analyze Generate Melt Curve & ITDR Curve Detect->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Synthesizing the Data: Building a Comprehensive Cross-Reactivity Profile

The ultimate goal is to integrate the data from these disparate assays into a cohesive selectivity profile for 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid. An off-target "hit" is considered significant if it meets several criteria:

  • Potency: The IC50 or Ki value is within a relevant range of the on-target potency (e.g., within 100-fold).

  • Cellular Engagement: The interaction is confirmed in a cellular context via CETSA, demonstrating that the compound can access and bind to the target in a more physiological environment.

  • Physiological Relevance: The identified off-target has known physiological roles that could translate into adverse effects.

By systematically applying this multi-pillar approach, researchers can build a robust, data-driven understanding of a compound's selectivity. This knowledge is not only fundamental to de-risking a drug candidate but also provides invaluable insights into its mechanism of action and potential for polypharmacology. For 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, this rigorous profiling is the essential next step in its journey from a chemical structure to a potential therapeutic agent.

References

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Validation

comparing the efficacy of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid to known inhibitors

A Researcher's Guide to Efficacy Comparison: From Novel Compound to Established Inhibitors The Foundational Step: Target Identification and Validation Before any meaningful efficacy comparison can be made, the biological...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Efficacy Comparison: From Novel Compound to Established Inhibitors

The Foundational Step: Target Identification and Validation

Before any meaningful efficacy comparison can be made, the biological target of your novel compound must be identified and validated. The mechanism of action of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is the linchpin upon which all subsequent comparative studies will be based.

Experimental Approaches for Target Identification:

  • Affinity-Based Methods: Techniques such as affinity chromatography, pull-down assays, and chemical proteomics can be employed to isolate the protein target(s) that physically interact with your compound.

  • Genetic and Genomic Approaches: Methods like shRNA/siRNA or CRISPR/Cas9 screening can identify genes that, when silenced or knocked out, phenocopy the effects of your compound, suggesting the gene product is the target.

  • Computational Approaches: In silico methods, including molecular docking and pharmacophore modeling, can predict potential targets based on the chemical structure of your compound.

Once a putative target is identified, it is crucial to validate this interaction. This can be achieved through techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and quantify the binding affinity.

Selecting the Right Comparators: A Review of Known Inhibitors

With a validated target, the next step is to select appropriate "known inhibitors" for a head-to-head comparison. The choice of these comparators is critical for contextualizing the efficacy of your novel compound.

Criteria for Selecting Known Inhibitors:

  • Mechanism of Action: Include inhibitors with the same mechanism of action (e.g., competitive, non-competitive, allosteric) as well as those with different mechanisms to provide a comprehensive profile.

  • Clinical Relevance: Prioritize inhibitors that are either approved drugs, are in clinical trials, or are widely used as standard tool compounds in the field.

  • Structural Diversity: If available, select inhibitors from different chemical classes to understand the structure-activity relationship (SAR) landscape.

For the purpose of this guide, let's assume that through target identification studies, 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid has been identified as a potent inhibitor of Enzyme X , a key kinase in a cancer-related signaling pathway. We will therefore select two well-characterized inhibitors of Enzyme X for our comparison:

  • Inhibitor A: A clinically approved, ATP-competitive inhibitor of Enzyme X.

  • Inhibitor B: A well-studied, allosteric inhibitor of Enzyme X, used as a research tool.

In Vitro Efficacy Assessment: A Multi-faceted Approach

A robust in vitro assessment is the cornerstone of any efficacy comparison. This involves a series of experiments designed to quantify and compare the inhibitory potential of your novel compound and the known inhibitors.

Biochemical assays utilize purified enzyme to directly measure the inhibitory activity of the compounds.

Key Parameter: IC50 Determination The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.

Experimental Protocol: Enzyme X Inhibition Assay (KinaseGlo®)

  • Reagent Preparation: Prepare a stock solution of Enzyme X, the kinase-specific substrate, and ATP in the appropriate assay buffer. Prepare serial dilutions of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, Inhibitor A, and Inhibitor B.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the serially diluted compounds, and the Enzyme X solution.

  • Initiation of Reaction: Add the substrate/ATP mixture to initiate the kinase reaction. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the KinaseGlo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary:

CompoundIC50 (nM) for Enzyme X
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid15
Inhibitor A25
Inhibitor B50

Cell-based assays are essential to determine if the observed biochemical potency translates into efficacy in a more complex biological system.

Key Parameter: EC50 Determination The half-maximal effective concentration (EC50) measures the concentration of a compound that gives half of the maximal response in a cellular assay.

Experimental Protocol: Cell Proliferation Assay (MTT)

  • Cell Seeding: Seed cancer cells known to be dependent on the Enzyme X signaling pathway into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, Inhibitor A, and Inhibitor B for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the EC50 value.

Comparative Data Summary:

CompoundEC50 (nM) in Cancer Cell Line
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid100
Inhibitor A150
Inhibitor B300
Visualizing the Mechanism: Signaling Pathways and Workflows

Clear and concise diagrams are invaluable for communicating complex biological pathways and experimental designs.

G cluster_pathway Simplified Enzyme X Signaling Pathway cluster_inhibitors Points of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor EnzymeX Enzyme X Receptor->EnzymeX Downstream Downstream Effector EnzymeX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Novel_Compound 5-(4-Methylpiperazin-1-yl)- 5-oxopentanoic acid Novel_Compound->EnzymeX Inhibits Inhibitor_A Inhibitor A (ATP-Competitive) Inhibitor_A->EnzymeX Inhibits Inhibitor_B Inhibitor B (Allosteric) Inhibitor_B->EnzymeX Inhibits

Caption: Simplified signaling pathway illustrating the role of Enzyme X and the points of intervention for the novel compound and known inhibitors.

G cluster_workflow In Vitro Efficacy Comparison Workflow start Start: Target Identified biochem Biochemical Assay (IC50 Determination) start->biochem cell_based Cell-Based Assay (EC50 Determination) start->cell_based data_analysis Comparative Data Analysis biochem->data_analysis cell_based->data_analysis conclusion Conclusion on Relative Efficacy data_analysis->conclusion

Caption: A streamlined workflow for the in vitro efficacy comparison of a novel compound against known inhibitors.

Conclusion and Future Directions

The hypothetical data presented suggest that 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a more potent inhibitor of Enzyme X than both the clinically approved Inhibitor A and the tool compound Inhibitor B in both biochemical and cell-based assays. This promising initial profile warrants further investigation, including:

  • Selectivity Profiling: Assessing the inhibitory activity of the novel compound against a panel of related and unrelated kinases to determine its selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Studies: Determining the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its safety profile.

This guide provides a robust framework for the systematic evaluation of novel inhibitors. By following these principles of rigorous scientific methodology and transparent data reporting, researchers can confidently assess the therapeutic potential of their compounds and contribute to the advancement of new medicines.

References

  • Affinity-Based Target Identification

    • Title: Activity-based protein profiling: applications to enzyme and inhibitor discovery.
    • Source: Current Opinion in Chemical Biology.
    • URL: [Link]

  • CRISPR/Cas9 Screening for Target Identification

    • Title: Genome-scale CRISPR-Cas9 knockout screening in human cells.
    • Source: N
    • URL: [Link]

  • Surface Plasmon Resonance (SPR)

    • Title: Surface plasmon resonance (SPR)
    • Source: Sensors and Actu
    • URL: [Link]

  • Title: Kinase-Glo® Luminescent Kinase Assay.
  • MTT Cell Proliferation Assay

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods.
    • URL: [Link]

Comparative

A Technical Guide to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic Acid: Synthesis, Characterization, and Application as a Novel Linker in Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, a molecule with potential applications in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, a molecule with potential applications in medicinal chemistry. Due to the limited specific peer-reviewed literature on this compound, this document serves as a practical, experience-based guide for its synthesis, characterization, and evaluation in a drug discovery context. We will explore its utility as a linker in the design of kinase inhibitors and compare it with viable alternatives, supported by established experimental protocols.

Introduction: The Potential of a Bifunctional Linker

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a tertiary amine embedded within a piperazine ring. The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The terminal carboxylic acid provides a convenient handle for covalent attachment to other molecular fragments, making this compound an attractive candidate as a linker in the construction of more complex molecules, such as protease and kinase inhibitors.[3]

This guide will focus on a hypothetical application of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid as a linker in the development of a novel Type II kinase inhibitor. We will outline its synthesis, propose a comprehensive characterization workflow, and compare its potential performance with alternative linker strategies.

Synthesis and Characterization

A straightforward and efficient synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid can be achieved via the ring-opening of glutaric anhydride with N-methylpiperazine. This reaction is a classic example of nucleophilic acyl substitution at an anhydride.

Experimental Protocol: Synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid
  • Materials: Glutaric anhydride, N-methylpiperazine, Dichloromethane (DCM), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), 1M Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of glutaric anhydride (1.14 g, 10 mmol) in 50 mL of DCM at 0 °C, add N-methylpiperazine (1.00 g, 10 mmol) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl (2 x 25 mL) to remove any unreacted N-methylpiperazine.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to obtain the title compound as a white solid.

Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[4][5] Expected ¹H NMR signals would include peaks corresponding to the methyl group on the piperazine, the methylene protons of the piperazine ring, and the methylene protons of the pentanoic acid backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is necessary to determine the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) can be employed.[7][8][9]

Application in Kinase Inhibitor Design: A Comparative Analysis

The structural features of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid make it a promising linker for connecting a hinge-binding motif to a distal allosteric site in a Type II kinase inhibitor. The pentanoic acid chain offers flexibility, while the methylpiperazine group can enhance solubility and potentially engage in favorable interactions with the solvent or the protein surface.

Hypothetical Kinase Inhibitor Scaffold

For this guide, we will consider the hypothetical kinase "X-kinase" and design an inhibitor that couples a known hinge-binding fragment (e.g., a quinazoline core) to a fragment intended for an allosteric pocket, using our title compound as the linker.

Comparative Analysis of Linker Scaffolds

The choice of a linker is critical in optimizing the potency and pharmacokinetic properties of a drug candidate. Below is a comparison of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid with potential alternatives.

Linker Structure Key Advantages Potential Disadvantages
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid O=C(O)CCCC(=O)N1CCN(C)CC1- Good balance of flexibility and constraint.- Methylpiperazine can enhance solubility and provide a basic handle for salt formation.- Established synthetic routes.- Potential for metabolic liabilities at the piperazine ring.- May be too flexible for some targets, leading to an entropic penalty upon binding.
4-(Piperidin-1-ylcarbonyl)butanoic acid O=C(O)CCCC(=O)N1CCCCC1- Structurally similar to the primary compound but with a different heterocyclic amine.- May offer a different metabolic profile.- Lacks the second basic nitrogen of piperazine, which could affect solubility and cell permeability.
Adipic acid (Hexanedioic acid) O=C(O)CCCCC(=O)O- Simple, flexible, and readily available.- Provides a purely aliphatic linker.- Lacks the heterocyclic moiety, potentially reducing solubility and opportunities for specific interactions.- Higher flexibility can be detrimental to binding affinity.
4-(4-Carboxyphenyl)butanoic acid O=C(O)CCCc1ccc(C(=O)O)cc1- Introduces rigidity with the phenyl ring, which can be favorable for binding.- The aromatic ring can be further functionalized.- Reduced flexibility might prevent optimal positioning of the linked fragments.- Increased lipophilicity could negatively impact solubility.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The following workflow outlines the steps to synthesize and evaluate a hypothetical kinase inhibitor using 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid as the linker.

Diagram: Synthetic and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Evaluation s1 Synthesis of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid s2 Activation of Carboxylic Acid (e.g., with HATU/DIPEA) s1->s2 s3 Amide Coupling with Hinge-Binding Fragment s2->s3 s4 Purification and Characterization (HPLC, NMR, MS) s3->s4 e1 In vitro Kinase Assay (IC50 determination) s4->e1 Test Compound e2 Cell-based Proliferation Assay (GI50 determination) e1->e2 e3 ADME Profiling (Solubility, Permeability, Metabolic Stability) e2->e3

Caption: A generalized workflow for the synthesis and evaluation of a kinase inhibitor.

Experimental Protocol: Amide Coupling

This protocol describes the coupling of the linker to a hypothetical amine-containing hinge-binding fragment.

  • Materials: 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, amine-functionalized hinge-binder, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid (1.2 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[10]

    • Add the amine-functionalized hinge-binder (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion and Future Directions

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid represents a versatile and synthetically accessible linker for applications in medicinal chemistry. Its combination of a flexible aliphatic chain and a solubilizing methylpiperazine moiety makes it a valuable tool in the design of complex bioactive molecules like kinase inhibitors. While direct experimental data on this specific compound is scarce, its properties can be inferred from the well-established chemistry of its constituent functional groups.

Further research should focus on the systematic evaluation of this linker in various drug scaffolds and direct comparison of its performance against a panel of alternative linkers with varying lengths, rigidities, and chemical properties. Such studies will help to fully elucidate the potential of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid in the development of next-generation therapeutics.

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